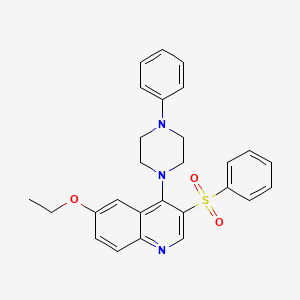

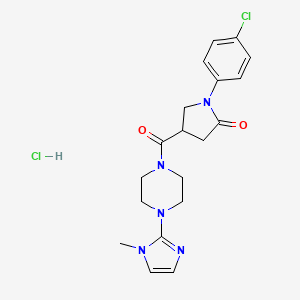

![molecular formula C16H14N2O2 B2702017 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 820245-78-1](/img/structure/B2702017.png)

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 727975-81-7 . It has a molecular weight of 266.3 . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant role in drugs and biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization . The synthesis of related compounds has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include condensation, hydrolysis, cyclization, and substitution . For instance, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines, which upon substitution yielded the final compound .Scientific Research Applications

1. Antiproliferative Activity

- Summary of Application: A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which are similar to the compound you mentioned, was prepared and evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .

- Methods of Application: The compounds were prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .

- Results or Outcomes: The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

2. pH Indicator

- Summary of Application: A compound similar to the one you mentioned, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, was found to be a potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .

- Methods of Application: The fluorescence properties of the final compounds were investigated .

- Results or Outcomes: 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was identified as the most potent pH indicator .

3. Antiviral, Antitubercular, Antibacterial, and Anticancer Activities

- Summary of Application: Heterocycles based on the 1,2,3-triazole moiety, which is similar to the compound you mentioned, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The compounds demonstrated anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

4. Cytotoxic Effect Against Lung Cancer

- Summary of Application: Newly prepared compounds similar to the one you mentioned were investigated for their cytotoxic effect against lung cancer (A549) and normal lung (Wi38) cell lines .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The compounds were found to have a cytotoxic effect against lung cancer (A549) and normal lung (Wi38) cell lines .

5. Anti-HIV, Antitubercular, Antiviral, Antibacterial, and Anticancer Activities

- Summary of Application: Heterocycles based on the 1,2,3-triazole moiety, which is similar to the compound you mentioned, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The compounds demonstrated anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

6. Cytotoxic Effect Against Lung Cancer

- Summary of Application: Newly prepared compounds similar to the one you mentioned were investigated for their cytotoxic effect against lung cancer (A549) and normal lung (Wi38) cell lines .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The compounds were found to have a cytotoxic effect against lung cancer (A549) and normal lung (Wi38) cell lines .

properties

IUPAC Name |

2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-4-3-9-18-14(10-19)15(17-16(11)18)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVLJZLFUAIVRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

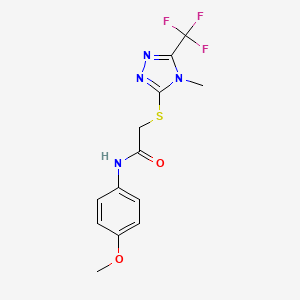

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701938.png)

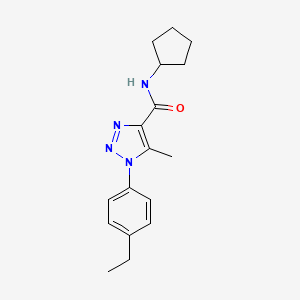

![1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2701939.png)

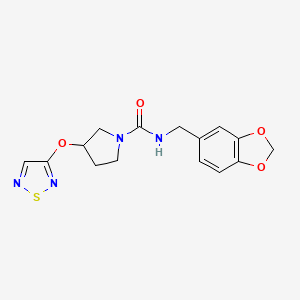

![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2701941.png)

![9-(4-bromophenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701943.png)

![6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2701944.png)

![[4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2701946.png)

![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2701954.png)

![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)